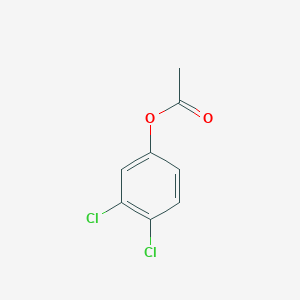

3,4-Dichlorophenyl acetate

概述

描述

3,4-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl acetate where two chlorine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenyl acetate can be synthesized through the acetylation of 3,4-dichlorophenol. The reaction involves the use of acetyl chloride and triethylamine in dichloromethane (DCM) as the solvent. The reaction is typically carried out at 0°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3,4-Dichlorophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 3,4-dichlorophenol and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or DMF.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce 3,4-dichloroaniline derivatives.

Hydrolysis: The major products are 3,4-dichlorophenol and acetic acid.

科学研究应用

3,4-Dichlorophenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals .

作用机制

The mechanism of action of 3,4-dichlorophenyl acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4-dichlorophenol, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

相似化合物的比较

Similar Compounds

3,4-Dichlorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

3,4-Dichlorophenol: The parent compound from which 3,4-dichlorophenyl acetate is derived.

Uniqueness

This compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid or phenol counterparts. This reactivity is particularly useful in organic synthesis and industrial applications .

生物活性

3,4-Dichlorophenyl acetate (DCPA) is a compound that has garnered attention for its biological activities, particularly in plant biology and potential therapeutic applications. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . It features two chlorine atoms attached to a phenyl ring and an acetate functional group. This structure is significant as the presence of chlorine atoms can enhance the compound's reactivity and affinity for biological targets.

Auxin-like Activity in Plants

Recent studies have identified DCPA as an auxin analog, which means it mimics the action of natural auxins—hormones that regulate plant growth and development. Research indicates that DCPA can promote root elongation and adventitious root formation in plants. Specifically, it has been shown to:

- Induce Elongation : In oat coleoptile segments, DCPA treatment led to an increase in elongation by approximately 27%, 33%, and 83% at concentrations of 1, 10, and 100 μM respectively, compared to untreated controls .

- Gene Expression : DCPA enhances the expression of auxin-responsive genes and interacts with auxin receptors like TIR1, suggesting a mechanism similar to that of natural auxins .

- Inhibition of Endocytosis : Like other auxins, DCPA inhibits the endocytosis of PIN proteins, which are crucial for auxin transport within plants .

Potential Therapeutic Applications

DCPA has also been investigated for its potential therapeutic effects in various medical conditions:

- Triple Reuptake Inhibitor : A related compound, (+)-l-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (a derivative of DCPA), acts as a triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine transporters. This compound has shown efficacy in treating mood disorders such as depression and anxiety .

- Mechanism of Action : The mechanism involves selective inhibition ratios that favor serotonin reuptake, which can lead to improved mood regulation in patients who are refractory to other treatments .

Toxicological Studies

While exploring the biological activity of DCPA, it is essential to consider its safety profile:

- Irritation Potential : Studies have indicated that exposure to chlorinated compounds can lead to irritation or adverse health effects. For example, eye irritation tests have been conducted on related compounds to assess their safety profiles .

- Carcinogenicity Investigations : Research on structurally similar compounds has raised concerns about potential tumor initiation activities. For instance, diuron (another chlorinated compound) demonstrated tumor initiatory activity in mouse skin models under specific conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Plant Growth Promotion : A study demonstrated that DCPA significantly enhanced root growth in various crops when applied at optimal concentrations. This suggests its potential utility in agricultural practices to improve crop yields.

- Mood Disorders Treatment : Clinical trials involving (+)-l-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane showcased improved remission rates in patients with treatment-resistant depression compared to placebo controls .

属性

IUPAC Name |

(3,4-dichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKGYRIYNMZFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939084 | |

| Record name | 3,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-51-7 | |

| Record name | Phenol, 3,4-dichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。